molecular formula C7H4FNS2 B180428 5-Fluoro-2-mercaptobenzothiazole CAS No. 155559-81-2

5-Fluoro-2-mercaptobenzothiazole

Cat. No. B180428
M. Wt: 185.2 g/mol
InChI Key: JXMNNMYCHOHEDG-UHFFFAOYSA-N
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Description

5-Fluoro-2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C7H4FNS2 and a molecular weight of 185.24 . It is also known by other synonyms such as 5-Fluoro-1,3-benzothiazole-2-thiol and 5-Fluoro-2 (3H)-benzothiazolethione . It is used in research, particularly in the field of infectious disease research .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including 5-Fluoro-2-mercaptobenzothiazole, often involves nucleophilic aromatic substitution . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-mercaptobenzothiazole consists of a benzothiazole ring with a fluorine atom at the 5-position and a mercapto group at the 2-position .


Chemical Reactions Analysis

Benzothiazole derivatives, including 5-Fluoro-2-mercaptobenzothiazole, are highly reactive building blocks for organic and organoelement synthesis . They can be easily functionalized, allowing for a wide variety of chemical reactions .


Physical And Chemical Properties Analysis

5-Fluoro-2-mercaptobenzothiazole has a melting point of 189-191 °C and a predicted boiling point of 295.7±42.0 °C . It has a predicted density of 1.55±0.1 g/cm3 . It is slightly soluble in DMSO and Ethyl Acetate .

Scientific Research Applications

Application 1: Antibacterial Agents

  • Summary of the Application : Benzothiazole derivatives, including 5-Fluoro-2-mercaptobenzothiazole, have been found to have significant antibacterial potential . They are of great interest due to their wide range of biological activities and medicinal applications .
  • Methods of Application or Experimental Procedures : Benzothiazole derivatives display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
  • Results or Outcomes : The synthesis, structure-activity relationship (SAR) and mechanism of action studies of benzothiazole derivatives as antibacterial agents have been reported by various research groups in the last five years (2018–2022) . The findings of these studies will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Application 2: Rubber Vulcanization

  • Summary of the Application : Mercaptobenzothiazole, which includes 5-Fluoro-2-mercaptobenzothiazole, is used in the sulfur vulcanization of rubber . Vulcanization is a chemical process that converts natural rubber or related polymers into more durable materials by the addition of sulfur or other equivalent curatives or accelerators.
  • Methods of Application or Experimental Procedures : The industrial route entails the high temperature reaction of aniline and carbon disulfide in the presence of sulfur . This process results in the formation of mercaptobenzothiazole, which is then used in the vulcanization process.
  • Results or Outcomes : The use of mercaptobenzothiazole in the vulcanization of rubber results in more durable rubber materials. These materials have improved mechanical properties, including increased resistance to abrasion and hardness, and decreased solubility in water .

Application 3: Biochemical Research

  • Summary of the Application : 5-Fluoro-2-mercaptobenzothiazole is used in biochemical research . It’s a biochemical that can be used in proteomics research , which is the large-scale study of proteins, particularly their structures and functions.

Safety And Hazards

5-Fluoro-2-mercaptobenzothiazole may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Future Directions

Benzothiazole derivatives, including 5-Fluoro-2-mercaptobenzothiazole, are of great interest due to their wide range of biological activities and medicinal applications . They are being explored for their antibacterial potential . The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are being considered for this purpose .

properties

IUPAC Name

5-fluoro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMNNMYCHOHEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379079
Record name 5-Fluoro-2-mercaptobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-mercaptobenzothiazole

CAS RN

155559-81-2
Record name 5-Fluoro-2-mercaptobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Huang, Y Tan, MW Ding, GF Yang - Synthetic communications, 2007 - Taylor & Francis
2‐(3H)Benzothiazolethiones (2‐mercaptobenzothiazole) are prepared by an improved method, which utilizes microwave‐assisted cyclization of the corresponding ortho‐haloanlines …
Number of citations: 33 www.tandfonline.com
J Liu, Y Meng, MH Yang, XY Zhang, JF Zhao… - European Journal of …, 2023 - Elsevier
… The reaction was conducted according to the general procedure B, using Compound 9 (150 mg, 0.61 mmol) and 5-fluoro-2-mercaptobenzothiazole (135.23 mg, 0.73 mmol), yielding a …
Number of citations: 1 www.sciencedirect.com

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